![molecular formula C8H10BrNO B2592121 2-Bromo-5-(methoxymethyl)aniline CAS No. 1547324-34-4](/img/structure/B2592121.png)
2-Bromo-5-(methoxymethyl)aniline
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Overview
Description
2-Bromo-5-(methoxymethyl)aniline is a versatile chemical compound used in scientific research. It possesses diverse applications, including drug synthesis, organic reactions, and material science studies. Its empirical formula is C8H10BrNO .
Molecular Structure Analysis
The molecular structure of 2-Bromo-5-(methoxymethyl)aniline can be represented by the SMILES stringNC1=CC(OC)=CC=C1Br
. The InChI key for this compound is PRQDMSJEMCRFMI-UHFFFAOYSA-N
.
Scientific Research Applications
Synthesis and Characterization of Novel Compounds
Novel Substituted Azomethine - Metal Complexes : A study by Leela et al. (2019) synthesized azobenzene-based ligands, demonstrating their application in forming metal complexes with ZnCl2 and FeCl3. These complexes were characterized for their spectral, structural, and optical properties, highlighting their potential in materials science for creating compounds with remarkable magnetic and nonlinear optical properties (Leela, Banu, Dhiviya, & Poomalai, 2019).
Synthesis of Partially Hydrogenated Carbazoles
New Partially Hydrogenated Carbazoles : Gataullin et al. (2007) described the synthesis of partially hydrogenated carbazoles through bromination of specific anilines, leading to derivatives that underwent dehydrobromination to yield tetrahydrocarbazole derivatives. This research illustrates the chemical versatility of aniline derivatives in synthesizing complex organic structures (Gataullin, Likhacheva, & Abdrakhmanov, 2007).
Advanced Material Synthesis
Knorr's Pyrrole Synthesis Variant : A study by Zhang et al. (2010) found that the reaction between ethyl 3-bromopyruvate and p-substituted anilines involved unexpected participation of acetone, forming N-aryl-5-methyl-pyrrole-3-carboxylates. This research provides insight into novel synthetic pathways for creating pyrrole derivatives, demonstrating the adaptability of aniline derivatives in organic synthesis (Zhang, Jiang, & Liang, 2010).
Pharmaceutical Intermediate Development
Efficient Palladium-Catalyzed Intramolecular Carbometalation : Richey and Yu (2009) developed an efficient synthesis method for a key intermediate in the synthesis of selective nuclear hormone receptor modulators. This process highlights the role of aniline derivatives in the synthesis of complex organic molecules with potential pharmaceutical applications (Richey & Yu, 2009).
Bioactive Natural Product Synthesis
Antibacterial Bromophenols from Marine Red Alga : Research by Xu et al. (2003) isolated bromophenols from the marine alga Rhodomela confervoides, identifying compounds with moderate antibacterial activity. This study showcases the use of aniline derivatives in the isolation and characterization of bioactive natural products (Xu, Fan, Yan, Li, Niu, & Tseng, 2003).
Safety and Hazards
properties
IUPAC Name |
2-bromo-5-(methoxymethyl)aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO/c1-11-5-6-2-3-7(9)8(10)4-6/h2-4H,5,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHDLYDHKNSHNII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=C(C=C1)Br)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-(methoxymethyl)aniline |
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